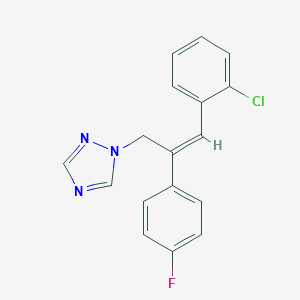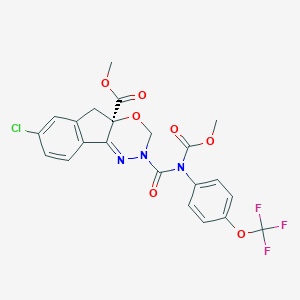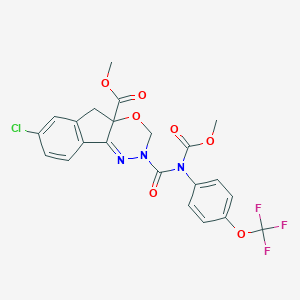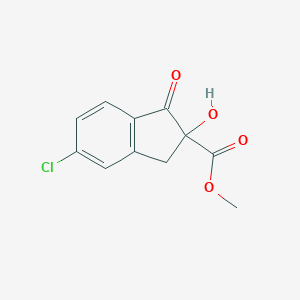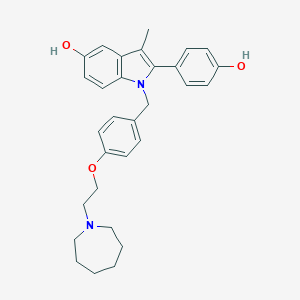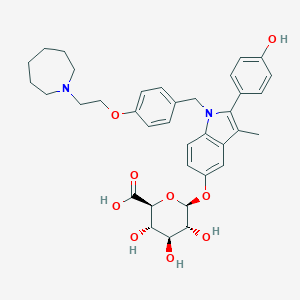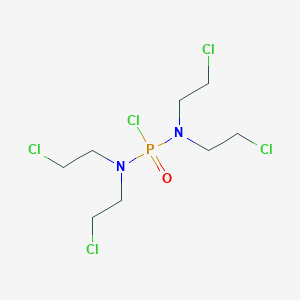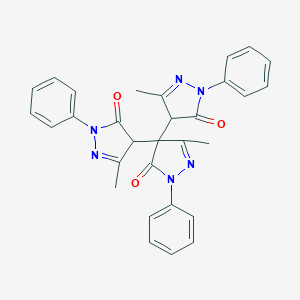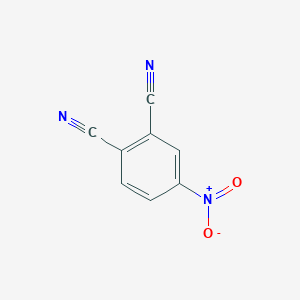
4-Nitrophthalonitrile
Overview
Description
4-Nitrophthalonitrile is an organic compound with the chemical formula C8H3N3O2 . It is a light yellow to beige crystalline powder that is sparingly soluble in water . This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic materials .
Mechanism of Action
Target of Action
4-Nitrophthalonitrile primarily targets electron-rich aromatics . It acts as an electron acceptor, facilitating efficient π-stacking with these targets . The primary role of these targets is to form an electron-donor-acceptor complex with this compound .
Mode of Action
The interaction of this compound with its targets results in the formation of an electron-donor-acceptor complex . This complex is highly favorable under light irradiation, triggering electron transfer . The electron transfer is facilitated by the efficient π-stacking of this compound with electron-rich aromatics .
Biochemical Pathways
The formation of the electron-donor-acceptor complex and subsequent electron transfer under light irradiation triggers radical reactions . These reactions include the Giese reaction of alkylanisoles and the oxidation of benzyl alcohols . The corresponding π-anion interaction of this compound with potassium formate can further facilitate the hydrocarboxylation of alkenes .
Result of Action
The result of this compound’s action is the photoactivation of the benzylic C−H bond . This leads to the development of the Giese reaction of alkylanisoles and the oxidation of benzyl alcohols . A broad scope of electron-rich aromatics can be tolerated, and a mechanism is also proposed .
Action Environment
The action of this compound is influenced by environmental factors such as light. Light irradiation is necessary for the electron transfer process to occur
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophthalonitrile can be synthesized through several methods. One common method involves the nitration of phthalonitrile using fuming nitric acid as a medium and a catalyst . The crude product is then recrystallized with methanol to obtain refined this compound . Another method involves the reaction of 4-nitro-o-xylene with ammonia gas and air in a fluidized bed reactor in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the acylation of phthalic anhydride with urea to form phthalic imidine, followed by nitration with nitric acid and sulfuric acid to produce 4-phthalic imidine. This intermediate is then subjected to oxidative ammonolysis and condensation with sulfur oxychloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophthalonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves the use of electron-rich nucleophiles such as phenols or amines in the presence of a base like potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate.
Major Products:
Nucleophilic Aromatic Substitution: Produces substituted phthalonitriles.
Reduction: Yields 4-aminophthalonitrile.
Oxidation: Forms 4-nitrophthalic acid.
Scientific Research Applications
4-Nitrophthalonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Aminophthalonitrile
- 3-Nitrophthalonitrile
- 4-Iodophthalonitrile
- 4-Phenoxyphthalonitrile
- 4,5-Dichlorophthalonitrile
Comparison: 4-Nitrophthalonitrile is unique due to its strong electron-withdrawing nitro and cyano groups, which enhance its reactivity and make it a versatile intermediate in various chemical syntheses . Compared to similar compounds, it offers higher efficiency in forming electron-donor-acceptor complexes and is particularly effective in photocatalytic applications .
Properties
IUPAC Name |
4-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMSBAAHBICLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067642 | |
| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31643-49-9 | |
| Record name | 4-Nitrophthalonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31643-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031643499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophthalonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrobenzene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-nitrophthalonitrile?
A1: The molecular formula of this compound is C8H3N3O2, and its molecular weight is 173.13 g/mol.
Q2: How is this compound synthesized?
A2: Several synthetic routes are available for this compound. One common method involves the nitration of phthalimide, followed by amination and dehydration. [] Another approach utilizes phthalic anhydride as the starting material, undergoing ammonation, nitration, aminolysis, and finally dehydration to yield this compound. []
Q3: Can you describe the spectroscopic data for characterizing this compound?
A3: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for nitrile groups (C≡N) and nitro groups (NO2). Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule. [, , , ]
Q4: What is the primary application of this compound?
A4: this compound serves as a key precursor in the synthesis of phthalocyanines and their metal complexes (metallophthalocyanines). [, , , , ]
Q5: How does this compound react to form phthalocyanines?
A5: this compound undergoes cyclotetramerization in the presence of metal salts or under specific reaction conditions to form phthalocyanines. The nitro group can be further modified or substituted to introduce desired functionalities into the phthalocyanine structure. [, , ]
Q6: What are the advantages of using this compound in phthalocyanine synthesis?
A6: The nitro group in this compound serves as an electron-withdrawing group, activating the molecule towards nucleophilic aromatic substitution reactions. This facilitates the introduction of various substituents onto the phthalocyanine ring, enabling the fine-tuning of its properties for specific applications. [, , ]
Q7: Can you provide specific examples of reactions involving this compound in the synthesis of functionalized phthalocyanines?
A7: Certainly. Researchers have employed this compound to synthesize phthalocyanines with diverse functionalities. For instance, it reacts with diethylstilbestrol to produce metallophthalocyanines with potential applications in volatile organic compound (VOC) adsorption. [] Additionally, reactions with bisphenol A, catechol derivatives, and other aromatic compounds yield phthalocyanine-based materials with tailored properties like high thermal stability and desirable mechanical strength. [, , ]
Q8: What are the applications of phthalocyanines derived from this compound?
A8: Phthalocyanines derived from this compound find applications in various fields, including:
- Dyes and Pigments: Their intense color and stability make them suitable for use in inks, paints, and textiles. []
- Sensors: Their optical and electronic properties change upon interaction with specific analytes, enabling their use in chemical and gas sensors. [, ]
- Catalysis: Metallophthalocyanines can act as catalysts in various chemical reactions, including oxidation and reduction reactions. [, ]
- Photodynamic Therapy (PDT): They can generate singlet oxygen upon light irradiation, making them potentially useful in PDT for cancer treatment. []
Q9: What is the thermal stability of phthalocyanines derived from this compound?
A9: Phthalocyanines derived from this compound generally exhibit high thermal stability, with some derivatives showing minimal weight loss even at temperatures exceeding 500°C. This thermal robustness makes them suitable for applications requiring high-temperature resistance. [, , ]
Q10: How does the introduction of different substituents affect the properties of phthalocyanines derived from this compound?
A10: The nature of substituents introduced onto the phthalocyanine ring significantly influences its properties. For example, electron-donating groups can enhance solubility and influence the electronic properties, while bulky substituents can impact aggregation behavior and self-assembly. [, , ]
Q11: Are there any studies on the electrochemical properties of this compound-derived phthalocyanines?
A11: Yes, numerous studies have investigated the electrochemical properties of these phthalocyanines. Cyclic voltammetry (CV) experiments reveal their redox behavior, providing insights into their electron transfer capabilities and potential applications in electrocatalysis and sensing. [, ]
Q12: What about the dielectric properties of these phthalocyanines? Are there any applications in electronic devices?
A12: The dielectric properties of this compound-derived phthalocyanines, particularly their dielectric constant and dielectric loss, are crucial for applications in electronic devices. Researchers have explored their potential as gate dielectric materials in metal-insulator-semiconductor (MIS) devices. Studies on their interface properties with different substrates, like silicon, provide valuable information for device fabrication. [, ]
Q13: Is there any information available on the safety and toxicity of this compound and its derivatives?
A13: While detailed toxicological data might be limited for this compound itself, it's essential to handle it with caution as with any chemical reagent. Appropriate safety measures should be taken during synthesis and handling. Toxicity and environmental impact assessments are crucial aspects to consider during the development of phthalocyanine-based materials for various applications. [, ]
Q14: What about the environmental impact of these phthalocyanines? Are there any strategies for their degradation or recycling?
A14: Research on the environmental impact and degradation pathways of phthalocyanines is an active area of study. Exploring biodegradable alternatives and developing efficient recycling strategies for these compounds are essential steps towards sustainable materials development. []
Q15: What are some of the emerging research areas related to this compound and its derivatives?
A15: Several exciting research avenues are emerging in this field, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




